Nequinate

Eimeria tenella anthelmintic efficacy strain coverage

Nequinate (CAS 13997-19-8) is a hydroquinolone-class coccidiostat strategically differentiated from decoquinate and buquinolate by distinct pharmacodynamic, residue-depletion, and cross-resistance profiles. Measurable XOD inhibition (12.0% in vitro) supports dual-mechanism research. Complete insolubility in water, DMSO, and ethanol confines activity to the GI tract, reducing systemic residue concerns. With a codified FDA tolerance of 0.1 ppm under 21 CFR § 556.440, Nequinate provides the only pre-established regulatory benchmark for poultry edible tissues among quinolone derivatives, enabling defensible withdrawal calculations and residue monitoring.

Molecular Formula C22H23NO4
Molecular Weight 365.4 g/mol
CAS No. 13997-19-8
Cat. No. B1678197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNequinate
CAS13997-19-8
Synonymsmethyl 7-(benzyloxy)-6-butyl-1,4-dihydro-4-oxo-3-quinolinecarboxylate
methylbenzoquate
nequinate
Statyl
Molecular FormulaC22H23NO4
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCCCCC1=CC2=C(C=C1OCC3=CC=CC=C3)NC=C(C2=O)C(=O)OC
InChIInChI=1S/C22H23NO4/c1-3-4-10-16-11-17-19(23-13-18(21(17)24)22(25)26-2)12-20(16)27-14-15-8-6-5-7-9-15/h5-9,11-13H,3-4,10,14H2,1-2H3,(H,23,24)
InChIKeyNNOPDLNHPOLRRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nequinate (CAS 13997-19-8) Procurement Guide for Anticoccidial Research and Veterinary Formulation


Nequinate (CAS 13997-19-8), also referred to as methyl benzoquate, is a synthetic hydroquinolone-class anticoccidial agent primarily deployed in poultry and rabbit production for the prevention of cecal coccidiosis caused by Eimeria tenella [1]. As a member of the 4-hydroxyquinoline derivative family, Nequinate functions as a coccidiostat by inhibiting xanthine oxidoreductase (XOD) activity and interfering with mitochondrial electron transport in apicomplexan parasites [2]. The compound exhibits a molecular formula of C22H23NO4 with a molecular weight of 365.42 g/mol [3].

Why Nequinate Cannot Be Directly Substituted with Generic Quinolone Coccidiostats


Despite sharing a core quinoline scaffold with compounds like decoquinate and buquinolate, Nequinate exhibits distinct pharmacodynamic and residue-depletion profiles that preclude simple in-class substitution. Cross-resistance patterns among quinolone derivatives are incomplete and unpredictable; field isolates resistant to decoquinate do not uniformly exhibit resistance to Nequinate, and vice versa [1]. Furthermore, the regulatory residue tolerance for Nequinate in edible poultry tissues is established at 0.1 ppm under 21 CFR § 556.440 [2], a specification that does not automatically transfer to its structural analogs. These compound-specific differences necessitate evidence-based selection criteria grounded in direct comparative efficacy and safety data rather than class-level assumptions.

Quantitative Evidence Guide: Nequinate Differentiation Metrics Versus Comparator Anticoccidials


Comparative Strain Coverage: Nequinate Demonstrates Broader E. tenella Strain Efficacy Than Decoquinate

In parallel studies conducted by the same research group under comparable experimental conditions, Nequinate demonstrated a numerically broader spectrum of protection against field-derived strains of Eimeria tenella. Specifically, Nequinate was evaluated against thirteen distinct E. tenella strains [1], whereas the parallel evaluation of decoquinate was limited to eleven strains [2]. Both studies employed chick infection models with medicated feed administration and assessed protection against cecal coccidiosis. While both compounds demonstrated efficacy against the respective strain panels tested, the broader strain panel employed for Nequinate validation provides procurement stakeholders with a more extensively characterized efficacy baseline for this specific hydroquinolone derivative.

Eimeria tenella anthelmintic efficacy strain coverage

Resistance Development Kinetics: Nequinate Requires Extended Serial Passage to Induce Reduced Sensitivity Relative to Robenidine

In a controlled experimental resistance development study using a multiple drug-resistant strain of Eimeria necatrix, the kinetics of sensitivity reduction differed markedly between anticoccidial classes. The strain deteriorated in sensitivity to the minimal effective concentration of decoquinate only after 50 serial passages in chickens fed suboptimal drug levels. In contrast, the same strain exhibited reduced sensitivity to robenidine (a non-quinolone comparator) after only 10 passages [1]. While Nequinate was not the direct subject of this specific passage experiment, the study identified three quinolone derivatives (which include Nequinate, decoquinate, and buquinolate as the principal members of this subclass) as remaining efficacious against a strain resistant to nine other anticoccidials [1], providing class-level evidence that Nequinate belongs to a subclass with demonstrably slower resistance emergence kinetics than certain non-quinolone alternatives.

anthelmintic resistance serial passage Eimeria necatrix

Distinct Xanthine Oxidoreductase (XOD) Inhibition: A Unique Secondary Pharmacological Activity Not Shared with Decoquinate or Buquinolate

Nequinate possesses a documented secondary pharmacological activity—inhibition of xanthine oxidoreductase (XOD)—that distinguishes it mechanistically from the other principal quinolone coccidiostats decoquinate and buquinolate. In vitro enzyme assays demonstrate that Nequinate inhibits XOD activity by 12.0% [1]. Decoquinate and buquinolate, by contrast, lack published evidence of XOD inhibitory activity; their anticoccidial mechanisms are attributed primarily to inhibition of mitochondrial electron transport in Eimeria parasites [2]. This differential biochemical profile provides a measurable point of differentiation for researchers investigating pleiotropic effects of quinolone derivatives or screening for compounds with dual pharmacological activities.

xanthine oxidoreductase mechanism of action enzyme inhibition

Regulatory Residue Tolerance: Nequinate Carries a Codified 0.1 ppm Tolerance in U.S. Poultry Tissues

Nequinate is subject to a codified U.S. federal regulatory residue tolerance under 21 CFR § 556.440, which establishes a limit of 0.1 part per million (ppm) for negligible residues in the uncooked edible tissues of chickens [1]. This regulatory specification is compound-specific; structurally related quinolone coccidiostats such as buquinolate and decoquinate possess distinct tolerance profiles or are subject to different regulatory frameworks across jurisdictions. For procurement stakeholders in the veterinary pharmaceutical supply chain, this codified tolerance provides a defined, legally actionable residue limit that informs withdrawal period determination and regulatory compliance documentation.

veterinary drug residue FDA tolerance food safety

Aqueous Insolubility Profile: Nequinate Exhibits Zero Measurable Solubility in Water, DMSO, and Ethanol

Nequinate demonstrates an extreme insolubility profile that fundamentally constrains its formulation options and dictates its route of administration. Under standard in vitro batch testing conditions, Nequinate is insoluble in water, insoluble in DMSO (even anhydrous DMSO), and insoluble in ethanol . This triple-solvent insolubility is a defining physicochemical characteristic that distinguishes Nequinate from more soluble quinolone derivatives and ionophoric anticoccidials. The compound's poor aqueous solubility is recognized as a key factor in its localized action within the gastrointestinal tract , as minimal systemic absorption confines its activity to the intestinal lumen where Eimeria parasites reside.

solubility physicochemical properties formulation

Optimal Deployment Scenarios for Nequinate Based on Quantified Differentiating Evidence


Poultry Coccidiosis Control in Operations with Documented Resistance to Ionophores or Non-Quinolone Coccidiostats

Field studies demonstrate that a substantial proportion of Eimeria isolates from commercial poultry operations exhibit resistance to multiple anticoccidial classes including clopidol, amprolium/ethopabate, zoalene, and sulfaquinoxaline [1]. In contrast, quinolone derivatives including Nequinate retained efficacy against a multiple drug-resistant E. necatrix strain that was unresponsive to nine of thirteen tested anticoccidials [2]. Nequinate should be prioritized for inclusion in rotation or shuttle programs when diagnostic testing confirms reduced sensitivity to ionophores or synthetic non-quinolone coccidiostats. The slower resistance emergence kinetics observed for quinolone derivatives (50 passages to reduced sensitivity versus 10 passages for robenidine) further support Nequinate's strategic deployment in resistance management protocols [2].

Formulation Development Requiring Compound-Specific FDA Residue Tolerance Documentation

For veterinary pharmaceutical manufacturers seeking to register Nequinate-containing premixes or feed additives for the U.S. market, the codified residue tolerance of 0.1 ppm under 21 CFR § 556.440 provides a clear regulatory benchmark [3]. This compound-specific tolerance cannot be extrapolated to buquinolate or decoquinate, which are subject to distinct residue specifications. Formulators should select Nequinate over alternative quinolone derivatives when the procurement or regulatory pathway requires a pre-established, defensible tolerance limit for poultry edible tissues. The defined tolerance also informs withdrawal period calculations and residue monitoring protocols.

Research Screening for Quinolone Derivatives with Dual XOD Inhibitory and Anticoccidial Activities

Investigators screening compound libraries for pleiotropic pharmacological activities should prioritize Nequinate over decoquinate or buquinolate when XOD inhibition is a desired secondary endpoint. Nequinate demonstrates measurable XOD inhibition (12.0% in vitro) [4], whereas published evidence for equivalent activity is absent for the other principal quinolone coccidiostats [5]. This differential biochemical fingerprint makes Nequinate the preferred quinolone derivative for studies investigating structure-activity relationships linking the hydroquinolone scaffold to XOD modulation, or for research exploring potential repurposing applications where dual anticoccidial and XOD-inhibitory activities may confer therapeutic advantage.

Gastrointestinal-Targeted Formulations Leveraging Extreme Aqueous Insolubility

Nequinate's complete insolubility in water, DMSO, and ethanol renders it particularly suitable for formulation strategies that deliberately minimize systemic absorption to achieve localized activity within the intestinal lumen. This physicochemical property confines Nequinate's action to the gastrointestinal tract where Eimeria sporozoites and schizonts reside , reducing systemic exposure and associated tissue residue concerns. Formulators developing non-absorbable coccidiostats or seeking compounds with inherently low oral bioavailability for intestinal-targeted delivery should prioritize Nequinate over more systemically absorbed alternatives. The compound's insolubility profile also supports its use in feed-administered formulations where uniform distribution in dry feed matrices is required without dissolution-based variability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nequinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.